
Pseudoconhydrine, (DL)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Pseudoconhydrine can be synthesized through the amination reaction of acetate-derived precursors . The reaction conditions typically include the use of appropriate ketones or aldehydes as starting materials, along with specific catalysts to facilitate the reaction .
Industrial Production Methods: Industrial production of pseudoconhydrine involves the extraction of the compound from the plant Conium maculatum . The extraction process includes the isolation of the alkaloids from the plant material, followed by purification using chromatographic techniques . The purified compound is then subjected to further chemical reactions to obtain the desired isomer, pseudoconhydrine .
Analyse Des Réactions Chimiques
Types of Reactions: Pseudoconhydrine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Pseudoconhydrine can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Major Products: The major products formed from these reactions include various derivatives of pseudoconhydrine, such as N-methylated alkaloids and other substituted piperidines .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of pseudoconhydrine involves its interaction with the autonomic nervous system . It exerts its effects by blocking spinal cord reflexes and depressing the autonomic ganglia . This leads to a reduction in neurotransmitter release and subsequent inhibition of nerve signal transmission . The molecular targets include various neurotransmitter receptors and ion channels involved in nerve signal propagation .
Comparaison Avec Des Composés Similaires
- Coniine
- Conhydrine
- γ-Coniceine
- N-Methylconiine
Pseudoconhydrine’s unique structure and properties make it a valuable compound for scientific research and industrial applications.
Propriétés
Numéro CAS |
5457-27-2 |
|---|---|
Formule moléculaire |
C8H17NO |
Poids moléculaire |
143.23 g/mol |
Nom IUPAC |
(3R,6R)-6-propylpiperidin-3-ol |
InChI |
InChI=1S/C8H17NO/c1-2-3-7-4-5-8(10)6-9-7/h7-10H,2-6H2,1H3/t7-,8-/m1/s1 |
Clé InChI |
BQSAUYXITCMAKS-HTQZYQBOSA-N |
SMILES isomérique |
CCC[C@@H]1CC[C@H](CN1)O |
SMILES canonique |
CCCC1CCC(CN1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


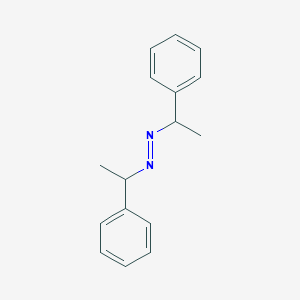

![[(4z)-5-Amino-4-imino-1-phenyl-4,5-dihydro-1h-pyrazolo[3,4-d]pyrimidin-3-yl]acetonitrile](/img/structure/B14735907.png)
![2,2'-[13,17-Bis(2-carboxyethyl)-3,8,12,18-tetramethylporphyrin-2,7-diyl]dicyclopropanecarboxylic acid](/img/structure/B14735921.png)
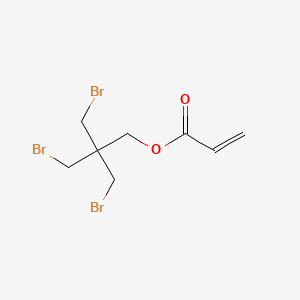
![2-Chloro-N-[(3-methylphenyl)carbamoyl]acetamide](/img/structure/B14735938.png)
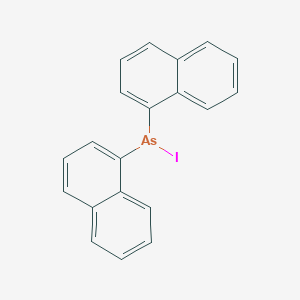
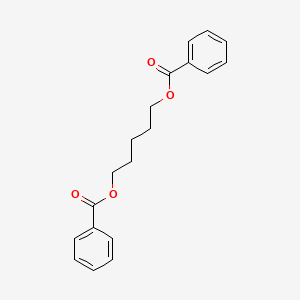
![3-chloro-6-methyl-N-[4-[(4-methylphenyl)sulfonylamino]phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B14735945.png)

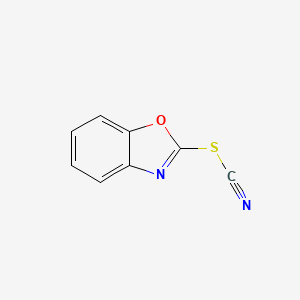
![Benzoic acid, 2-[(2-methyl-1-oxo-2-propenyl)amino]-, ethyl ester](/img/structure/B14735962.png)
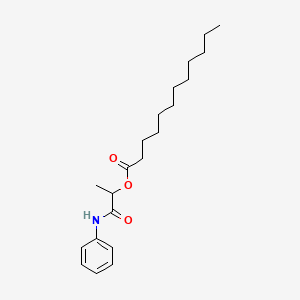
![7-Chloro-4-[[6-(diethylamino)hexyl]amino]-quinoline](/img/structure/B14735966.png)
